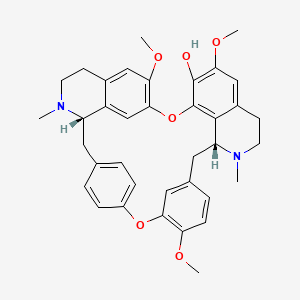

Fangchinoline

Description

Properties

IUPAC Name |

(1S,14R)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQSJHUEZBTSAT-URLMMPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33889-68-8 | |

| Record name | Fangchinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033889688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THALRUGOSINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/863BR78K9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Thaligine can be extracted from the roots and stems of Thalictrum polygamum. The extraction process involves the use of organic solvents followed by purification steps such as chromatography .

Industrial Production Methods: While there is limited information on the large-scale industrial production of Thaligine, the extraction from natural sources remains the primary method. Advances in synthetic chemistry may eventually provide more efficient routes for its production.

Chemical Reactions Analysis

Types of Reactions: Thaligine undergoes various chemical reactions, including:

Oxidation: Thaligine can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Thaligine can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce simpler alkaloid structures.

Scientific Research Applications

Anticancer Properties

Fangchinoline exhibits potent anticancer effects across multiple cancer types. Research has demonstrated its ability to induce apoptosis and inhibit proliferation in various cancer cell lines.

- Hepatocellular Carcinoma : this compound has been shown to induce autophagic cell death in hepatoma cell lines such as HepG2 and PLC/PRF/5. The compound's IC50 was approximately 5 µM, indicating its efficacy in reducing tumor viability in a dose-dependent manner .

- Gallbladder Cancer : In studies involving gallbladder cancer cells (GBC-SD), this compound inhibited cell proliferation and clone formation in a dose-dependent manner. In vivo experiments revealed significant reductions in tumor volume and weight in treated mice compared to controls .

- Conjunctival Melanoma : this compound effectively inhibited the growth of conjunctival melanoma cells, suggesting its potential as a therapeutic agent for this rare and aggressive cancer .

- Osteosarcoma : The compound accelerated apoptosis in osteosarcoma cells (MG63 and U20S) in a dose-dependent manner, highlighting its potential role in treating this type of bone cancer .

Neuroprotective Effects

This compound also demonstrates neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Cognitive Impairment : Recent studies indicate that this compound enhances cognitive function by promoting autophagy and reducing oxidative stress. It has been shown to alleviate cognitive dysfunction in animal models by mitigating oxidative damage .

- Neuronal Protection : this compound protects against neuronal cell death induced by oxidative stress by inhibiting glutamate release and reactive oxygen species generation. This suggests its potential application in conditions like Alzheimer's disease .

Antiviral Activity

Emerging research has identified this compound's inhibitory effects on viral replication.

- African Swine Fever Virus : this compound has been reported to inhibit the replication of African swine fever virus with an IC50 value of 1.66 µM, marking it as a promising candidate for further antiviral development .

Data Summary

The following table summarizes key findings regarding the applications of this compound across various studies:

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Anticancer | Hepatocellular carcinoma | Induces autophagic cell death; IC50 ~ 5 µM |

| Gallbladder cancer | Inhibits proliferation; reduces tumor volume significantly | |

| Conjunctival melanoma | Significantly inhibits growth of melanoma cells | |

| Osteosarcoma | Accelerates apoptosis in MG63 and U20S cells | |

| Neuroprotection | Cognitive impairment | Enhances cognitive function; reduces oxidative stress |

| Neuronal protection | Inhibits glutamate release; protects against oxidative damage | |

| Antiviral | African swine fever virus | Inhibits viral replication with IC50 of 1.66 µM |

Mechanism of Action

The mechanism of action of Thaligine involves its interaction with various molecular targets. It exhibits antimicrobial activity by interfering with bacterial cell wall synthesis and hypotensive effects by modulating blood pressure-regulating pathways . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Table 2: Anticancer Potency in Select Cell Lines

| Compound | Ovarian Cancer (IC₅₀, μM) | Leukemia (IC₅₀, μM) |

|---|---|---|

| This compound | 8.71–25.10 | 1.07–3.04* |

| Tetrandrine | >30 | 2.5–5.0 |

*Derivatives of this compound .

Anti-Inflammatory Effects

- This compound: Inhibits cyclooxygenase (COX) and IL-6 at high concentrations .

- Tetrandrine : Targets mIL-5 and calcium channels, with minimal COX inhibition .

- Cepharanthine : Shows stronger anti-inflammatory activity via JAK/STAT inhibition, but higher cytotoxicity .

Antiviral Activity

- Both this compound and tetrandrine inhibit HIV-1 by interfering with gp160 processing, but this compound has a lower therapeutic index (CC₅₀/EC₅₀: ~10) .

Pharmacokinetic and Therapeutic Differences

Bioavailability and Metabolism

- This compound’s 7-O-demethylation enhances solubility but reduces metabolic stability compared to tetrandrine .

Structure-Activity Relationship (SAR) Insights

- 7-O-Demethylation: Critical for this compound’s anti-hyperglycemic and PI3K/Akt inhibition .

- N-Methylation : Derivatives with N-oxide groups (e.g., compound 8a–m) enhance anti-inflammatory activity but reduce anticancer potency .

- Halogenation : Brominated derivatives improve leukemia cell inhibition (IC₅₀: 1.07 μM) .

Biological Activity

Fangchinoline, a compound derived from the traditional Chinese medicinal herb Stephania tetrandra, has garnered significant attention for its diverse biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.

Overview of this compound

This compound is classified as a bisbenzylisoquinoline alkaloid. Its pharmacological properties have been extensively studied, revealing a range of activities including antitumor , anti-inflammatory , and immunomodulatory effects . The compound has shown promise in inhibiting the growth and metastasis of various cancer types, including melanoma, prostate, breast, and liver cancers.

-

Induction of Apoptosis :

This compound promotes apoptosis in cancer cells through various pathways. For instance, it downregulates anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as Bax, leading to increased apoptosis in melanoma cells (A375 and A875) after 24 hours of treatment . -

Cell Cycle Arrest :

This compound induces cell cycle arrest at the G0/G1 phase in several cancer cell lines, including lung adenocarcinoma (SPC-A-1) and prostate cancer (PC3). This effect is associated with the inhibition of cyclin D and proliferating cell nuclear antigen expression . -

Autophagic Cell Death :

In hepatoma cell lines (HepG2 and PLC/PRF/5), this compound has been shown to trigger autophagy as an alternative mode of cell death. This process is mediated by p53 signaling and involves the activation of autophagy-related genes . -

Inhibition of Metastasis :

This compound suppresses the metastatic potential of tumor cells by inhibiting pathways involved in cell migration and invasion. It has been reported to significantly reduce the invasion of melanoma cells through extracellular matrix components .

In Vitro Studies

A variety of studies have demonstrated this compound's efficacy against different cancer cell lines:

- Melanoma : this compound inhibited growth and induced apoptosis in melanoma cells (A375) through modulation of FAK phosphorylation .

- Prostate Cancer : In PC3 cells, this compound led to increased expression of p27 and inhibited cyclin-regulated pathways, resulting in G1/S phase arrest .

- Liver Cancer : Treatment with this compound resulted in a dose-dependent reduction in viability in HepG2 cells, with an IC50 value around 5 µM .

In Vivo Studies

This compound has also been evaluated for its anti-cancer effects in animal models:

- In studies involving rat models, this compound demonstrated protective effects against liver toxicity while exhibiting significant antitumor activity .

- Combination therapies involving this compound and cisplatin have shown enhanced efficacy against conjunctival melanoma by downregulating DNA repair factors such as BRCA1 and RAD51, increasing sensitivity to chemotherapy .

Data Table: Summary of Biological Activities

Case Studies

-

Case Study on Melanoma Treatment :

A study demonstrated that this compound significantly inhibited the proliferation and invasion capabilities of A375 melanoma cells. The treatment led to a marked increase in apoptotic markers and decreased migration rates compared to untreated controls. -

Combination Therapy with Cisplatin :

Research indicated that when combined with cisplatin, this compound not only enhanced the antitumor efficacy but also reduced the required dosage of cisplatin, minimizing associated toxicity. This synergistic effect was attributed to this compound's ability to inhibit homologous recombination repair mechanisms in tumor cells .

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended to assess Fangchinoline’s anti-proliferative effects in cancer cells?

- Methodological Answer : Use the MTT assay for initial viability screening (IC50 determination) and validate with direct cell counting or flow cytometry for cell cycle analysis. For example, studies on K562 leukemia cells used 0.1–10 µM this compound over 24–48 hours, with IC50 values of 2.65–4.82 µM . Osteosarcoma studies (MG63/U2OS cells) employed similar methods but observed higher IC50 ranges (7.13–19.0 µM), highlighting cell-type variability .

Q. How can researchers confirm this compound-induced apoptosis mechanistically?

- Methodological Answer : Combine Hoechst 33258 staining (chromatin condensation), Annexin V/PI flow cytometry (early/late apoptosis), and western blot for apoptosis markers (e.g., cleaved caspase-3, BAX). For instance, melanoma studies showed this compound (10–30 µM) increased apoptotic nuclei by 177–418% compared to controls .

Q. What molecular techniques are used to analyze this compound’s impact on cell cycle regulators?

- Methodological Answer : Quantitative RT-PCR (qRT-PCR) and western blotting are critical. For example, this compound upregulated CDKN1A (p21) and downregulated CCND2 (cyclin D2) in leukemia cells, arresting cells in G0/G1 phase . Melanoma studies linked FAK/cyclin D1 suppression to G1 arrest .

Advanced Research Questions

Q. How does this compound’s mechanism vary across cancer types, and how should researchers address these differences?

- Methodological Answer : Conduct pathway-specific analyses (e.g., PI3K/AKT in osteosarcoma vs. FAK in melanoma). For example:

- PI3K Inhibition : this compound suppressed PI3K signaling in osteosarcoma, reducing migration/invasion via MMP-9 downregulation .

- FAK Inhibition : In melanoma, this compound (10–30 µM) reduced FAK phosphorylation and cyclin D1 expression, blocking proliferation .

- Data Contradiction Note : IC50 values vary widely (e.g., 2.65 µM in leukemia vs. 16.20 µM in melanoma), necessitating cell-line-specific dose optimization .

Q. What strategies resolve contradictions in this compound’s reported efficacy across studies?

- Methodological Answer :

- Control for Cell Line Heterogeneity : Use ≥3 cell lines per cancer type.

- Standardize Assay Conditions : Ensure consistent serum concentrations, incubation times, and this compound solvent (e.g., DMSO ≤0.1%).

- Validate with Orthogonal Assays : Combine MTT with ATP-based viability assays or clonogenic survival tests .

Q. How can researchers elucidate this compound’s dual role in autophagy and apoptosis?

- Methodological Answer : Use LC3-II/LC3-I ratio (western blot) and p62 degradation for autophagy, alongside caspase-3 cleavage for apoptosis. In bladder cancer, this compound (5 µM) increased LC3-II/LC3-I by 3-fold while elevating caspase-3 activity, suggesting context-dependent crosstalk .

Q. What in vivo models are appropriate for validating this compound’s anti-metastatic effects?

- Methodological Answer : Use xenograft models with metastatic tagging (e.g., luciferase-labeled A375 melanoma cells). Prior studies used transwell assays (with/without Matrigel) to quantify this compound’s inhibition of migration (e.g., 30 µM reduced MG63 cell migration by 64%) .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.